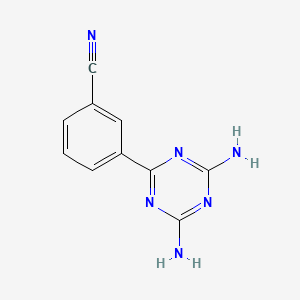

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile

説明

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is a triazine-based compound characterized by a benzonitrile moiety attached to a 1,3,5-triazine ring substituted with two amino groups at the 4- and 6-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

特性

分子式 |

C10H8N6 |

|---|---|

分子量 |

212.21 g/mol |

IUPAC名 |

3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile |

InChI |

InChI=1S/C10H8N6/c11-5-6-2-1-3-7(4-6)8-14-9(12)16-10(13)15-8/h1-4H,(H4,12,13,14,15,16) |

InChIキー |

JGWCRJHBASKECH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile typically involves the reaction of 4,6-diamino-1,3,5-triazine with benzonitrile derivatives.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .

化学反応の分析

Types of Reactions: 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino groups or the triazine ring.

Reduction: Reduction reactions can target the nitrile group to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups or the triazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

科学的研究の応用

Chemistry: In chemistry, 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .

Medicine: In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The triazine ring is a common motif in many pharmacologically active compounds .

Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .

作用機序

The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino groups and the triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Triazine Ring

The triazine core allows for diverse functionalization, which directly impacts reactivity and applications. Key analogues include:

3-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzonitrile

- Structure: Methoxy groups replace amino groups at the 4- and 6-positions.

- Properties: Methoxy substituents reduce nucleophilicity compared to amino groups but increase stability under acidic conditions. The compound exhibits distinct NMR signatures, including a singlet at δ 4.07 ppm (6H, OCH3) in $ ^1H $ NMR and carbonyl signals at δ 172.89 and 171.14 ppm in $ ^{13}C $ NMR .

- Applications : Used as a precursor in palladium-catalyzed cross-coupling reactions due to its electron-deficient triazine core .

Morpholino-Substituted Analogues

- Example : 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (CAS 35107-29-0)

- Structure: Morpholine rings replace amino groups, introducing steric bulk and altering solubility.

- Properties: Morpholino groups enhance solubility in polar solvents and modulate kinase inhibition activity. Synthesis involves coupling 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline with urea derivatives, yielding 26% purity after HPLC purification .

- Applications : Investigated as kinase inhibitors in anticancer drug discovery .

Chlorinated Analogues

- Example: 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (CAS 146887-21-0)

- Structure: Chlorine atoms replace amino groups, increasing electrophilicity.

- Properties : Chlorine enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions. Available commercially at >95% purity for use in organic synthesis .

- Applications : Intermediate in agrochemical and pharmaceutical synthesis due to its high reactivity .

Comparative Analysis of Key Properties

Structural and Functional Insights

- Electronic Effects: Amino groups in the target compound increase electron density on the triazine ring, favoring nucleophilic attack, whereas chloro and methoxy groups create electron-deficient systems suitable for electrophilic reactions .

- Steric Effects: Morpholino substituents introduce significant steric hindrance, reducing reaction rates in crowded environments but improving target specificity in biological systems .

- Stability: Chlorinated analogues are prone to hydrolysis under basic conditions, whereas diamino and dimethoxy derivatives exhibit greater stability in aqueous media .

生物活性

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is CHN, with a molecular weight of 212.21 g/mol. The structure features a triazine ring which is known for its biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of 3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile can be categorized into several key areas:

- Antiviral Activity :

-

Anticancer Properties :

- Research has shown that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study identified a triazine derivative that induced apoptosis in colon cancer cell lines (DLD-1 and HT-29), suggesting that 3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile may share similar properties .

-

Mechanisms of Action :

- The anticancer effects are thought to arise from the inhibition of critical enzymes involved in cell proliferation cycles. Specifically, compounds containing the triazine ring have been shown to inhibit phosphatidylinositol 3-kinases (PI3K), which play a crucial role in cellular growth and survival pathways .

Case Study 1: Antiviral Activity

A series of 4,6-diamino-1,3,5-triazin-2-ol compounds were evaluated for their NNRTI activity. The lead compounds demonstrated potent inhibitory effects against both wild-type and resistant HIV strains. The SAR analysis revealed that specific substitutions on the triazine moiety significantly enhanced antiviral potency .

Case Study 2: Anticancer Activity

In a study focusing on triazine derivatives as chemotherapeutic agents, one particular compound showed time- and dose-dependent cytotoxicity in glioma cell lines. The study reported that this compound induced apoptosis via intracellular signaling pathway modulation. The results suggested that structurally modified triazines could serve as promising candidates for further development in cancer therapy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。